molecular formula C25H25ClFN3O2S B2923835 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride CAS No. 1216637-06-7

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride

Cat. No.: B2923835
CAS No.: 1216637-06-7
M. Wt: 486
InChI Key: FAASUCPHWWHXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride is a benzothiazole-derived compound featuring a fluorinated aromatic core, a phenoxybenzamide moiety, and a dimethylaminopropyl side chain. The dimethylaminopropyl group enhances solubility via protonation, while the 6-fluoro substituent on the benzothiazole ring may improve metabolic stability and target binding affinity . Commercial availability through global suppliers (e.g., Xinyi Yongcheng Chemical, Pharmachem Laboratories) underscores its relevance in pharmaceutical R&D .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O2S.ClH/c1-28(2)15-8-16-29(25-27-21-14-13-18(26)17-23(21)32-25)24(30)20-11-6-7-12-22(20)31-19-9-4-3-5-10-19;/h3-7,9-14,17H,8,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAASUCPHWWHXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted benzothiazole carboxamides with variations in substituents and backbone modifications. Below is a detailed comparison with analogs reported in the literature:

Substituent Variations on the Benzothiazole Ring

Compound Name Substituent (Position 6) Carboxamide Group Molecular Weight Key Features/Implications Reference
Target Compound Fluorine 2-Phenoxybenzamide ~450 (estimated) Enhanced electronegativity and metabolic stability; phenoxy group may influence π-π stacking
N-(6-Methylbenzo[d]thiazol-2-yl) Analog Methyl 2-Phenylacetamide 404.0 Reduced electronegativity; methyl group may lower binding affinity compared to fluorine
N-(6-Chlorobenzo[d]thiazol-2-yl) Analog Chlorine 2-(Dioxoisoindolinyl)acetamide 493.4 Increased steric bulk; chlorine enhances lipophilicity but may reduce solubility

Backbone Modifications

Compound Name Core Structure Side Chain Molecular Weight Pharmacokinetic Implications Reference
Target Compound Benzothiazole + phenoxy Dimethylaminopropyl ~450 (estimated) Tertiary amine improves solubility via salt formation; flexible chain may aid receptor binding
Cyclohexanecarboxamide Analog Benzothiazole + cyclohexane Dimethylaminopropyl ~450 (estimated) Cyclohexane increases lipophilicity, potentially enhancing membrane permeability
3,4-Dimethoxybenzamide Analog Benzothiazole + dimethoxy Dimethylaminopropyl 450.0 Methoxy groups may improve metabolic resistance but reduce solubility

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